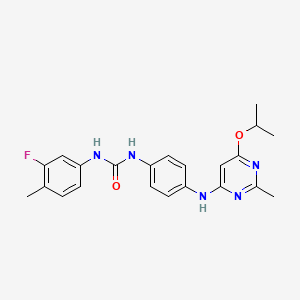
1-(3-Fluoro-4-methylphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-4-methylphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C22H24FN5O2 and its molecular weight is 409.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Analysis and Chemical Properties
Research on structurally related compounds, such as carbamoylated 2‐phenylaminopyridines and pyrimidine analogues bearing urea moiety, has demonstrated the utility of these compounds in understanding chemical reactions, structural configurations, and synthesis processes. These studies have provided insights into the nucleophilic reactions of exocyclic nitrogen towards electrophiles, supporting the structures of reaction products through NMR spectroscopy. Additionally, pyrimidine derivatives with urea moieties have shown significant antiproliferative activities against various human tumor cell lines, highlighting their potential in medical research and drug development (Mørkved, 1986); (Shao et al., 2014).
Pharmacological and Biological Activities
The exploration of urea derivatives in pharmacology is vast, with studies demonstrating their roles as central nervous system agents and antagonists for specific receptors. For instance, N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have shown anxiolytic activity and muscle-relaxant properties, indicating their potential as therapeutic agents for CNS disorders. Furthermore, urea derivatives have been studied for their binding affinity and antagonistic activities on human receptors, such as the gonadotropin-releasing hormone receptor, showcasing their pharmacological significance (Rasmussen et al., 1978); (Tucci et al., 2005).
Material Science and Chemical Sensing
Urea derivatives have been applied in material science, particularly in the synthesis of functionalized fluorescent dyes and hydrogelators. These compounds have been utilized to develop novel fluorescent dyes with strong luminescence and to tune the physical properties of hydrogels through anion interactions, respectively. Such research highlights the versatility of urea derivatives in creating advanced materials and sensing devices for various applications (Frath et al., 2012); (Lloyd & Steed, 2011).
Molecular Imaging and Diagnostic Applications
In the field of molecular imaging, urea derivatives have been developed as potent VEGFR-2/PDGFR dual inhibitors, serving as molecular imaging agents for angiogenesis. This research underlines the potential of urea-based compounds in diagnostic imaging, offering insights into angiogenic processes and aiding in the development of targeted imaging agents for cancer diagnosis (Ilovich et al., 2008).
特性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c1-13(2)30-21-12-20(24-15(4)25-21)26-16-7-9-17(10-8-16)27-22(29)28-18-6-5-14(3)19(23)11-18/h5-13H,1-4H3,(H,24,25,26)(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIUJWOTQCOSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxyphenyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2824752.png)
![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylsulfamoyl fluoride](/img/structure/B2824753.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2824757.png)
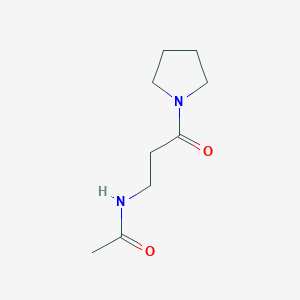
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2824759.png)
![2-[(4-Phenyl-5-prop-2-ynylthio-1,2,4-triazol-3-yl)methylthio]benzothiazole](/img/structure/B2824761.png)
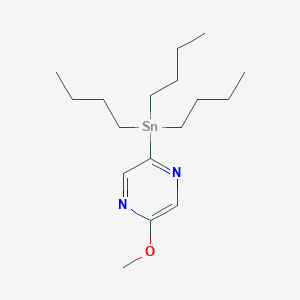

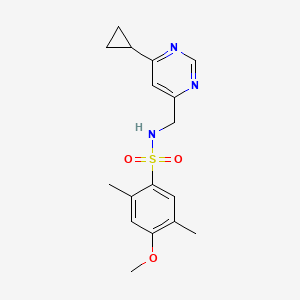
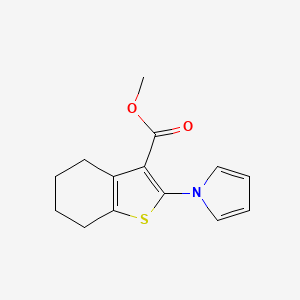
![N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824770.png)

![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2824774.png)